

The Discovery and Development of Ramipril: A Technical Guide

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Compound of Interest

Compound Name: *Ramitec*

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An in-depth exploration of the synthesis, mechanism of action, and clinical evaluation of a cornerstone ACE inhibitor.

Introduction

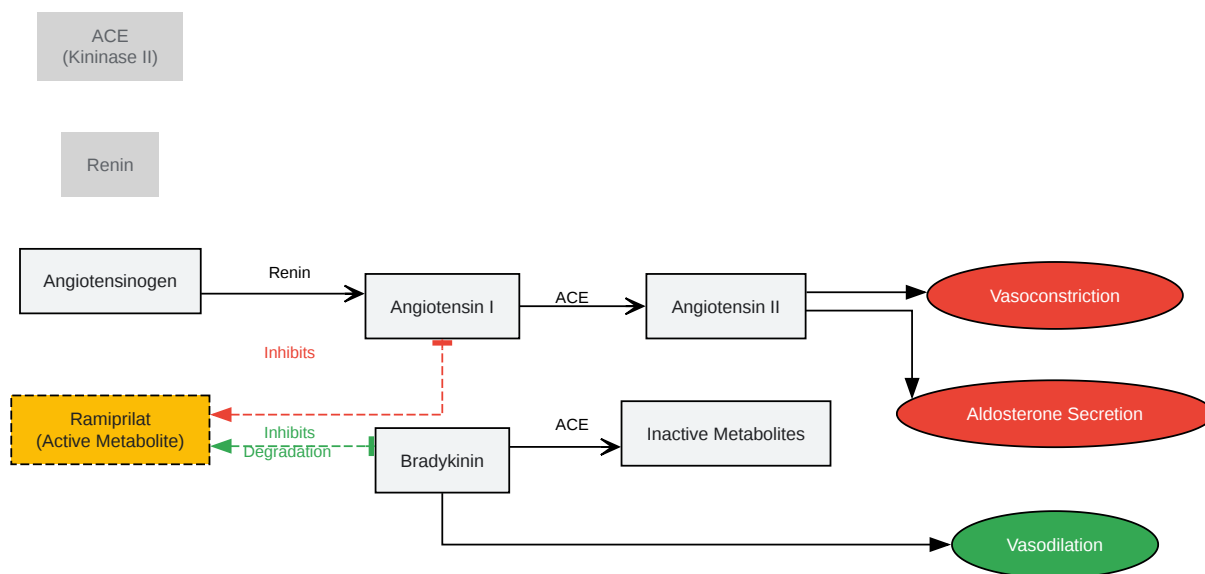
Ramipril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, represents a significant advancement in the management of cardiovascular diseases.^[1] Developed and synthesized by researchers at Hoechst AG (now part of Sanofi) in the 1970s, it was patented in 1981 and received approval for medical use in 1989.^[1] As a second-generation ACE inhibitor, ramipril was designed to improve upon the pharmacokinetic profile and tolerability of earlier compounds like captopril. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of ramipril, intended for researchers, scientists, and drug development professionals.

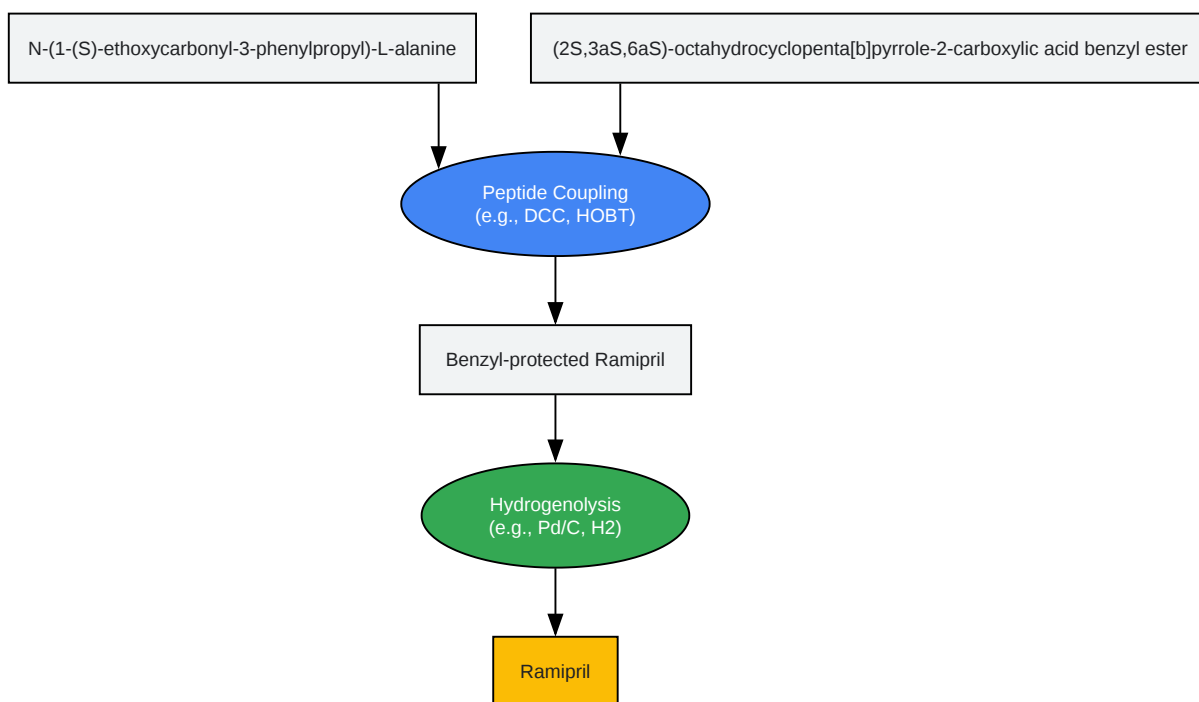
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

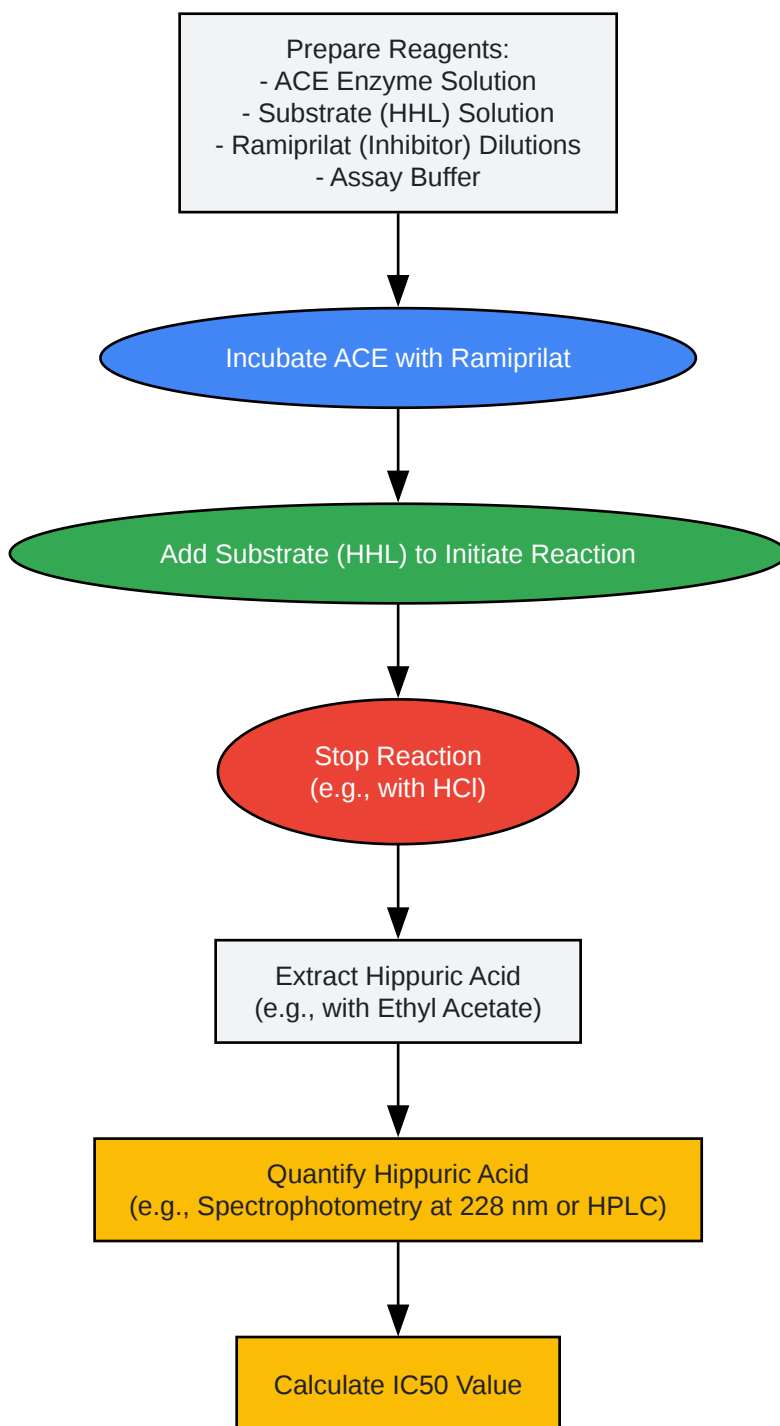
Ramipril is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed in the liver by carboxylesterase 1 to its active metabolite, ramiprilat.^[1] Ramiprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor angiotensin II.^[1] By blocking this conversion, ramiprilat leads to decreased plasma angiotensin II levels, resulting in vasodilation, reduced blood pressure, and decreased aldosterone secretion.^[1] The reduction in aldosterone secretion can lead to a small

increase in serum potassium. Additionally, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. Inhibition of ACE by ramiprilat therefore also leads to increased levels of bradykinin, which contributes to the blood pressure-lowering effect.

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the point of inhibition by ramiprilat.







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References

- 1. [ijprajournal.com](https://www.ijprajournal.com) [[ijprajournal.com](https://www.ijprajournal.com)]
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